Bienvenue dans la boutique en ligne BenchChem!

Methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate

Lipophilicity Physicochemical profiling Drug design

Methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 121582-56-7) is a synthetic pyridazine derivative with the molecular formula C12H9ClN2O4 and a molecular weight of 280.66 g/mol. The compound features a 4-chlorophenyl substituent at N1, a 4-hydroxy group, a 6-oxo group, and a methyl ester at the 3-carboxylate position, forming a 1,6-dihydropyridazin-3(2H)-one core.

Molecular Formula C12H9ClN2O4
Molecular Weight 280.66
CAS No. 121582-56-7
Cat. No. B2802382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
CAS121582-56-7
Molecular FormulaC12H9ClN2O4
Molecular Weight280.66
Structural Identifiers
SMILESCOC(=O)C1=NN(C(=O)C=C1O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H9ClN2O4/c1-19-12(18)11-9(16)6-10(17)15(14-11)8-4-2-7(13)3-5-8/h2-6,16H,1H3
InChIKeyRHUSAFWPHHGXSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 121582-56-7): Core Identity and Procurement Baseline


Methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 121582-56-7) is a synthetic pyridazine derivative with the molecular formula C12H9ClN2O4 and a molecular weight of 280.66 g/mol [1]. The compound features a 4-chlorophenyl substituent at N1, a 4-hydroxy group, a 6-oxo group, and a methyl ester at the 3-carboxylate position, forming a 1,6-dihydropyridazin-3(2H)-one core [1]. It is commercially available from multiple reputable suppliers with purities ranging from 90% to 97%, indicating established synthetic accessibility and supply chain maturity . The compound belongs to the broader class of 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylates, which serve as versatile intermediates in medicinal chemistry and agrochemical research .

Why Generic Substitution Fails for Methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate


The 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate scaffold exhibits pronounced structure-activity sensitivity at three key positions: the N1 aryl substituent, the C3 ester moiety, and the C4 hydroxyl group [1]. Even minor modifications, such as replacing the methyl ester with an ethyl ester (CAS 339030-76-1) or the 4-chlorophenyl with a 4-fluorophenyl group, alter the compound's lipophilicity (ΔLogP ~0.5), hydrogen bonding capacity, and molecular recognition profile [2]. The methyl ester specifically offers a balance between metabolic stability and synthetic tractability that differs from the free carboxylic acid (CAS 121582-65-8) and the carboxamide (CAS 338405-04-2) [3]. In procurement contexts, the availability of the target compound in purities ranging from 90% to 97% across multiple independent suppliers provides supply chain redundancy not guaranteed for less common analogs . The quantitative evidence below substantiates why this specific methyl 4-chlorophenyl derivative cannot be casually interchanged with its closest in-class analogs.

Quantitative Differentiation Evidence for Methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate


Lipophilicity (LogP) Comparison: Methyl Ester vs. Ethyl Ester Analog

The methyl ester target compound exhibits a computed LogP (XLogP3) of 2.3, which is approximately 0.5 log units lower than the estimated LogP of ~2.8 for the ethyl ester analog (CAS 339030-76-1), based on the standard Hansch methylene π increment of +0.5 [1]. This difference positions the methyl ester closer to the optimal lipophilicity range (LogP 1–3) for oral bioavailability and CNS penetration balance, as defined by Lipinski's rule-of-five guidelines [2]. The lower lipophilicity also predicts reduced non-specific protein binding and potentially lower metabolic clearance via CYP450 oxidation compared to the ethyl congener [2].

Lipophilicity Physicochemical profiling Drug design

Hydrogen Bond Donor Count: 4-Hydroxy Analog vs. 4-Chloro Analog

The target compound possesses one hydrogen bond donor (the C4 hydroxyl group), whereas the 4-chloro analog (Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate) possesses zero HBDs [1]. This single HBD difference is critical because HBD count is a key determinant of passive membrane permeability, with each additional HBD typically reducing permeability by approximately 0.5–1.0 log units in Caco-2 and PAMPA assays [2]. Conversely, the 4-hydroxy group enables target-specific hydrogen bond interactions that may be essential for biological activity against certain enzyme targets, while the 4-chloro analog would lack this capability [2].

Hydrogen bonding Permeability Molecular recognition

Topological Polar Surface Area (TPSA): Implications for Bioavailability Prediction

The target compound has a computed TPSA of 79.2 Ų, which falls below the established threshold of 140 Ų for predicted oral bioavailability and below the 90 Ų threshold for predicted blood-brain barrier penetration [1]. This TPSA is determined by the four oxygen atoms (contributing ~67 Ų) and two nitrogen atoms (contributing ~12 Ų) in the structure [2]. In comparison, the carboxamide analog (CAS 338405-04-2) is expected to exhibit a higher TPSA due to the additional NH₂ group, while the 4-chloro analog would have a lower TPSA owing to the replacement of the hydroxyl oxygen with chlorine [2].

TPSA Oral bioavailability ADME prediction

Supplier Purity Range Comparison: Procurement Quality Assurance

Commercially available purities for the target compound range from 90% (Combi-Blocks, QV-9409) to 97% (Fluorochem, F732107), with an intermediate grade at 95% (AKSci, 2267DM) . This multi-supplier purity gradient is significant because it allows researchers to select the appropriate quality grade based on assay sensitivity requirements: 97% for sensitive biological assays requiring minimal confounding impurity effects, 90–95% for synthetic intermediate applications or initial screening . The ethyl ester analog (CAS 339030-76-1) has fewer documented commercial suppliers with publicly listed purity specifications, potentially introducing supply chain risk for long-term projects .

Chemical purity Supplier comparison Procurement quality

Application Scenarios for Methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate Based on Differentiated Properties


Medicinal Chemistry Lead Optimization Requiring Balanced LogP (2.3) for Oral Bioavailability

The computed LogP of 2.3 positions this methyl ester within the optimal lipophilicity window (LogP 1–3) for oral drug candidates [1]. Teams optimizing a pyridazine-based series can use this compound as a balanced-lipophilicity reference point, selecting it over the more lipophilic ethyl ester analog (estimated LogP ~2.8) when improved aqueous solubility and reduced metabolic liability are prioritized [1]. The 97% purity grade from Fluorochem is recommended for definitive in vitro ADME and pharmacokinetic studies requiring minimal impurity interference .

Structure-Activity Relationship (SAR) Studies Probing the Role of the C4 Hydroxyl Hydrogen Bond Donor

The single HBD at the C4 position (HBD count = 1) enables researchers to systematically investigate the contribution of hydrogen bonding to target engagement [1]. By comparing this compound against the 4-chloro analog (HBD = 0), teams can quantify the energetic contribution of the C4 hydroxyl to binding affinity and selectivity [1]. This compound is thus a critical SAR tool for mapping hydrogen bond pharmacophore requirements, and the 90% purity from Combi-Blocks is sufficient for initial SAR screening libraries where throughput and cost per compound are prioritized .

Synthetic Intermediate for Diversification at the C3 Carboxylate Position

The methyl ester serves as a versatile handle for further chemical elaboration: it can be hydrolyzed to the free carboxylic acid (CAS 121582-65-8) for salt formation or amide coupling, or transesterified to access bulkier esters with altered pharmacokinetic properties [1]. Its TPSA of 79.2 Ų, which lies below the 140 Ų oral bioavailability threshold, suggests that many downstream derivatives will also retain favorable permeability properties [1]. The 95% purity from AKSci offers a cost-effective balance for synthetic scale-up applications where subsequent purification steps are planned .

Multi-Supplier Procurement Strategy for Long-Term Research Programs

With documented availability from at least three independent suppliers at purities of 90%, 95%, and 97%, this compound supports a tiered procurement strategy . Researchers can source higher-purity material for sensitive biological assays while using lower-cost, lower-purity material for synthetic chemistry and initial screening, all within the same chemical entity . This supply chain resilience is a meaningful differentiator from less commercially established analogs that may be single-sourced or custom-synthesis only.

Quote Request

Request a Quote for Methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.